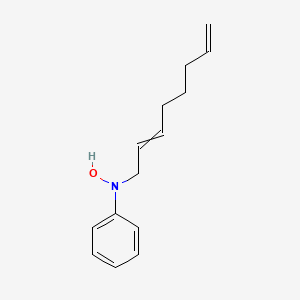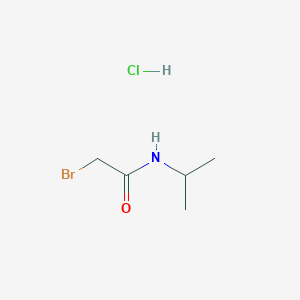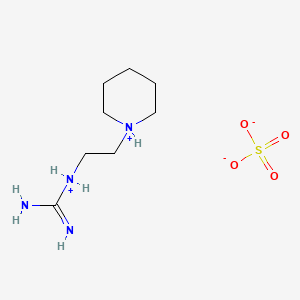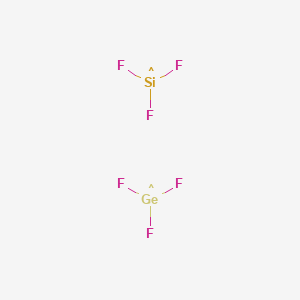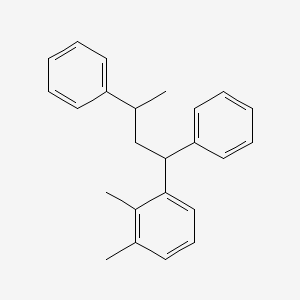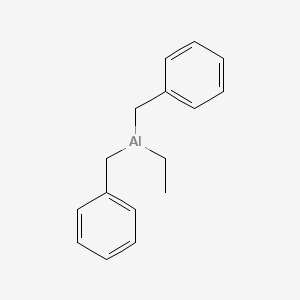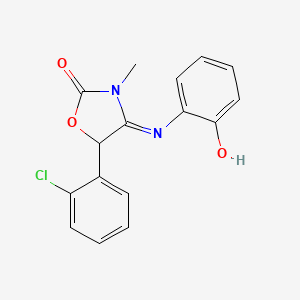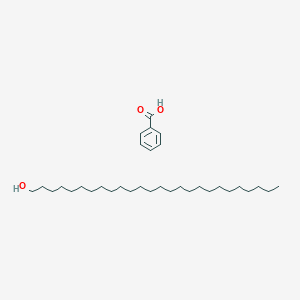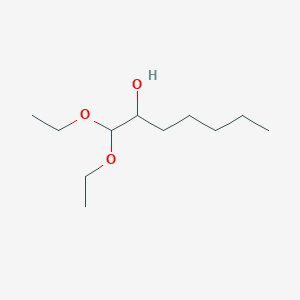
1,1-Diethoxyheptan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxyheptan-2-OL: is an organic compound with the molecular formula C11H24O3 . It is a derivative of heptane, featuring two ethoxy groups and a hydroxyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diethoxyheptan-2-OL can be synthesized through the acetalization of heptanal with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Oxidation of Heptane: Heptane is oxidized to heptanal using an oxidizing agent such as potassium permanganate or chromium trioxide.
Acetalization: Heptanal is then reacted with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,1-Diethoxyheptan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium dichromate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed:
Oxidation: Formation of heptanal or heptanoic acid.
Reduction: Formation of heptanol.
Substitution: Formation of various substituted heptane derivatives.
Scientific Research Applications
Chemistry: 1,1-Diethoxyheptan-2-OL is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: The compound may be used in biochemical studies to understand the behavior of acetal and alcohol functional groups in biological systems.
Medicine: Research into potential pharmaceutical applications may involve the compound as a building block for drug synthesis.
Industry: In industrial applications, this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Diethoxyheptan-2-OL involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ethoxy groups can undergo nucleophilic substitution reactions. These interactions influence the compound’s reactivity and its role in chemical processes.
Comparison with Similar Compounds
1,1-Diethoxyethane: Similar in structure but with a shorter carbon chain.
1,1-Diethoxybutane: Another similar compound with a different carbon chain length.
Uniqueness: 1,1-Diethoxyheptan-2-OL is unique due to its specific carbon chain length and the presence of both ethoxy and hydroxyl functional groups. This combination of features makes it versatile for various chemical reactions and applications.
Properties
CAS No. |
100537-09-5 |
|---|---|
Molecular Formula |
C11H24O3 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1,1-diethoxyheptan-2-ol |
InChI |
InChI=1S/C11H24O3/c1-4-7-8-9-10(12)11(13-5-2)14-6-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
NDYRWJBNBCBXOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(OCC)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B14321420.png)
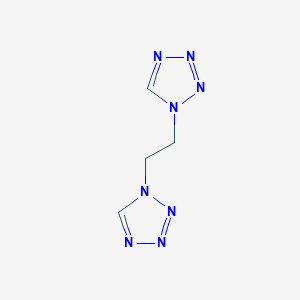
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
-lambda~5~-arsane](/img/structure/B14321430.png)
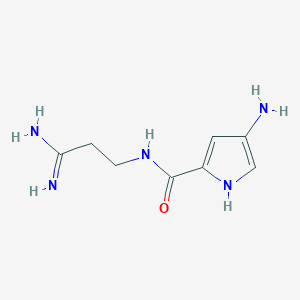
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
